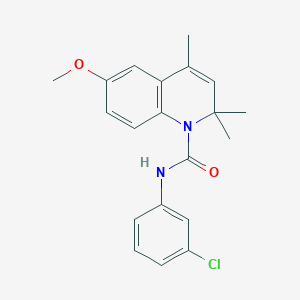![molecular formula C19H18F3NO4 B12136050 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B12136050.png)
3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of benzofuran derivatives.
- The systematic name reveals its structure: 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide .
- It contains a benzofuran core with a carboxamide group and a trifluoromethoxyphenyl substituent.
- The compound’s molecular formula is C19H~18F~3N~2O~4.
- Its structural complexity suggests potential interesting properties.
Preparation Methods
Reaction Conditions: Suzuki–Miyaura coupling, which utilizes organoboron reagents, could be a viable method.
Industrial Production: Unfortunately, industrial-scale production details are scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in Suzuki–Miyaura coupling.
Major Products: The coupling could yield diverse products, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological systems (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., trifluoromethoxyphenyl group).
Similar Compounds: Explore related benzofuran derivatives (e.g., other carboxamides, fluorinated analogs).
Remember, this compound’s complexity invites further investigation, and its potential applications span multiple scientific domains
Properties
Molecular Formula |
C19H18F3NO4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18F3NO4/c1-10-15-13(24)8-18(2,3)9-14(15)26-16(10)17(25)23-11-4-6-12(7-5-11)27-19(20,21)22/h4-7H,8-9H2,1-3H3,(H,23,25) |
InChI Key |
NEORVWAFJKBNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136009.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136019.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12136022.png)

![(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)
